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molecular formula C6H7ClN2O B3110981 (2-Chloro-6-methylpyrimidin-4-yl)methanol CAS No. 181363-21-3

(2-Chloro-6-methylpyrimidin-4-yl)methanol

Cat. No. B3110981
M. Wt: 158.58
InChI Key: OBSZITGLKYKBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653109B2

Procedure details

5.00 g (28.97 mmol) of 2-chloro-6-methylpyrimidine-4-carboxylic acid and 5.17 g (118.97 mmol) of thionyl chloride are initially charged in 60 ml of dry toluene and stirred at 60° C. for 3 h. The reaction solution is concentrated on a rotary evaporator, 20 ml of toluene are added to the residue and the mixture is again concentrated to dryness on a rotary evaporator. The residue is dissolved in 40 ml of methyl tert-butyl ether and cooled to 5° C. At this temperature, a solution of 2.41 g (63.74 mmol) of sodium borohydride in 40 ml of water is added. After warming to RT, the reaction mixture is kept at 4° C. for 24 h. 40 ml of ethyl acetate and 10 ml of sat. sodium bicarbonate solution are then added to the mixture. The organic phase is washed twice with in each case 10 ml of water. After drying of the organic phase over magnesium sulphate, the solvent is removed on a rotary evaporator.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.S(Cl)(Cl)=O.[BH4-].[Na+].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.O.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([CH3:11])[N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)O)C
Name
Quantity
5.17 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.41 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated on a rotary evaporator, 20 ml of toluene
ADDITION
Type
ADDITION
Details
are added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is again concentrated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 40 ml of methyl tert-butyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
After warming to RT
WAIT
Type
WAIT
Details
the reaction mixture is kept at 4° C. for 24 h
Duration
24 h
WASH
Type
WASH
Details
The organic phase is washed twice with in each case 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the organic phase over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=CC(=N1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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